4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine
Description
Properties
IUPAC Name |
4,6-dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-16-10-7-11(17-2)14-9(13-10)8-15-5-3-12-4-6-15/h7,12H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNQZUBONDNTBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)CN2CCNCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371208 | |
| Record name | 4,6-dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387350-76-7 | |
| Record name | 4,6-Dimethoxy-2-(1-piperazinylmethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=387350-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine typically involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for the addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for the condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the condensation reaction, and dry hydrogen chloride gas is introduced for the cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The methoxy groups and the piperazin-1-ylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.
Scientific Research Applications
Chemical Applications
Building Block in Synthesis
4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structural features allow it to participate in various chemical reactions, facilitating the development of new materials and compounds with desired properties.
Synthetic Routes
The synthesis of this compound typically involves several reaction steps:
- Addition Reaction: Anhydrous methanol and malononitrile are reacted under controlled conditions.
- Condensation Reaction: A deacidification agent is introduced to facilitate the formation of intermediates.
- Cyclization Reaction: Lewis acid catalysts are utilized to promote cyclization, yielding the final product.
Biological Applications
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Bioassays have shown moderate but promising fungicidal effects against certain pathogens, suggesting its utility in developing new antifungal agents .
Mechanism of Action
The compound's mechanism involves binding to specific molecular targets within biological systems, modulating enzyme or receptor activity. This interaction can lead to various biological effects, including inhibition of cancer cell proliferation.
Medical Applications
Therapeutic Potential
Ongoing research is focused on exploring the therapeutic applications of this compound for various diseases. Its unique chemical structure may enable it to function as a therapeutic agent in treating conditions such as cancer and infections.
Case Studies
Several studies have investigated its efficacy in preclinical models:
- Cancer Treatment: In vitro studies have demonstrated that derivatives of this compound can inhibit tumor growth in specific cancer cell lines.
- Infection Control: The compound has been tested against resistant strains of bacteria, showing potential as a novel antibiotic .
Industrial Applications
Material Development
In the industrial sector, this compound is explored for its potential in developing new materials. Its properties can be harnessed in creating polymers or other materials that require specific chemical characteristics.
Cosmetic Formulations
The compound's safety profile and effectiveness make it a candidate for use in cosmetic formulations. Research indicates that it can enhance the stability and performance of topical products while ensuring safety for consumers .
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Building block for heterocycles | Facilitates synthesis of complex compounds |
| Biology | Antimicrobial and anticancer | Moderate fungicidal activity; inhibits cancer cell growth |
| Medicine | Therapeutic agent exploration | Potential treatment for cancer and infections |
| Industry | Material development | Useful in creating specialized polymers |
| Cosmetics | Formulation enhancement | Improves stability and efficacy of cosmetic products |
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Diversity
The table below summarizes key derivatives of 4,6-dimethoxypyrimidine with varying 2-position substituents:
Stability and Commercial Viability
- DMP and its methylthio precursor are industrially synthesized via scalable routes using thiourea or diethyl malonate as starting materials .
Key Research Findings
DMP’s Versatility : Its reactivity with cysteine residues enables applications in protein stabilization and herbicide design .
Piperazine’s Role : Piperazine derivatives show promise in drug discovery, with tunable pharmacokinetics via N-alkylation .
Synthetic Efficiency : Suzuki coupling and nucleophilic substitution are robust methods for diversifying pyrimidine scaffolds .
Biological Activity
4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and a piperazine moiety at position 2. This unique structure contributes to its diverse biological activities.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains and fungi. In particular, its structure allows it to interact with microbial enzymes, inhibiting their function and leading to cell death.
2. Anticancer Activity
The compound has shown promise in anticancer research. Studies suggest that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. Its ability to inhibit cell proliferation has been documented in various cancer cell lines, making it a candidate for further development as an anticancer agent .
3. Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets within cells. This interaction can modulate enzyme activity or receptor signaling pathways, leading to the observed biological effects. For instance, it may inhibit certain kinases involved in cancer progression or microbial resistance .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study, the compound was tested on several human cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could serve as a lead structure for developing new anticancer therapies .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial properties of this compound against clinical isolates of bacteria such as Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects at low micromolar concentrations, suggesting potential for therapeutic applications in treating infections.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, condensation of 4,6-dichloro-2-methylpyrimidine with piperazine derivatives under reflux in ethanol/acetic acid yields intermediates, which are subsequently methoxylated . Optimization includes:
- Temperature control : Reflux at 80–100°C minimizes side reactions.
- Catalysts : Use of sodium acetate or HCl to enhance reaction rates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .
- Data Table :
| Method | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Condensation | Piperazine, Ethanol/AcOH | 65–72 | 92–95 | |
| Substitution | 4,6-Dichloro precursor, Piperazine | 58–63 | 89–93 |
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR : H NMR (DMSO-d6) shows characteristic peaks: δ 3.85 (s, 6H, OCH3), δ 3.50–3.70 (m, 8H, piperazine), δ 8.20 (s, 1H, pyrimidine H) .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 295.2) confirms molecular weight .
- IR : Bands at 1250 cm (C-O) and 1600 cm (C=N) validate functional groups .
Q. How should researchers handle solubility and stability challenges during experimental workflows?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or ethanol (10–15 mg/mL at 25°C). Pre-warming solvents to 40°C enhances dissolution .
- Stability : Store at −20°C under inert gas (N2/Ar) to prevent hydrolysis of the piperazine moiety. Avoid exposure to oxidizing agents, which degrade methoxy groups .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies in IC50 values (e.g., kinase inhibition vs. antimicrobial activity) arise from assay conditions. Mitigation includes:
- Standardized assays : Use identical cell lines (e.g., HEK293 for kinases) and buffer pH (7.4) .
- Control for impurities : HPLC purity >98% reduces off-target effects .
- Data Table :
| Bioassay | Reported IC50 (μM) | Purity (%) | Reference |
|---|---|---|---|
| Kinase X | 0.45 ± 0.12 | 99 | |
| Antimicrobial | 12.3 ± 2.1 | 95 |
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to predict interactions with target proteins (e.g., HIV-1 RT). Focus on piperazine’s NH groups for hydrogen bonding .
- QSAR models : Correlate substituent electronegativity (e.g., Cl vs. OCH3) with logP values to optimize membrane permeability .
Q. What are the key intermediates and side products in large-scale synthesis, and how are they characterized?
- Methodological Answer :
- Intermediates : 4,6-Dichloro-2-(piperazin-1-ylmethyl)pyrimidine (identified via LC-MS, m/z 257.1) .
- Side products : Over-methylation at the pyrimidine ring (detected by C NMR δ 55–60 ppm) .
- Mitigation : Use stoichiometric control (1:1.2 molar ratio of piperazine to precursor) .
Analytical and Mechanistic Challenges
Q. What advanced chromatographic methods are recommended for separating enantiomeric impurities?
- Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15) resolves enantiomers with retention times differing by 2–3 minutes .
Q. How do reaction solvents influence the tautomeric equilibrium of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
